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Introduction
Padsevonil (also known as UCB0942) is an investigational antiepileptic drug (AED) with a

novel dual mechanism of action.[1][2] It was rationally designed to offer a synergistic

antiseizure effect by targeting both presynaptic and postsynaptic mechanisms.[2][3]

Specifically, Padsevonil is a high-affinity ligand for the synaptic vesicle protein 2 (SV2)

isoforms (SV2A, SV2B, and SV2C) and also acts as a partial agonist at the benzodiazepine

site of the GABA-A receptor.[4][5][6] This document provides a detailed overview of a study

design for evaluating Padsevonil as an adjunctive therapy, based on publicly available data

from its clinical development program. Despite showing initial promise, the clinical development

of Padsevonil was terminated in 2020 after pivotal Phase 2b and Phase 3 trials failed to meet

their primary efficacy endpoints.[2] This case study remains valuable for understanding the

complexities of developing treatments for drug-resistant epilepsy.

Signaling Pathway of Padsevonil
Padsevonil's unique mechanism of action involves modulation of both excitatory and inhibitory

neurotransmission.
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Caption: Dual mechanism of action of Padsevonil.
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Clinical Study Design: A Phase III, Multicenter,
Randomized, Double-Blind, Placebo-Controlled Trial
This section outlines a hypothetical Phase III study design for evaluating the efficacy and safety

of Padsevonil as an adjunctive therapy in adults with drug-resistant focal-onset seizures,

based on the design of previous trials like the ARISE study.[7][8]

Study Objectives
Primary Objective: To evaluate the efficacy of Padsevonil compared to placebo in reducing

the frequency of focal-onset seizures.

Secondary Objectives:

To assess the responder rate (proportion of patients with a ≥50% reduction in seizure

frequency).

To evaluate the safety and tolerability of Padsevonil.

To characterize the pharmacokinetic profile of Padsevonil when administered with other

AEDs.

Patient Population
The study would enroll adult patients (18 years or older) with a diagnosis of focal epilepsy who

have failed to achieve seizure control with at least four prior AEDs.[7][8] Patients should be

currently treated with one to three AEDs.[8]

Study Schema
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Caption: Adjunctive therapy clinical trial workflow.

Experimental Protocols
Seizure Frequency Monitoring
Methodology: Patients will be required to maintain a daily seizure diary to record the number

and type of all seizures. This data will be collected throughout the baseline and treatment

periods to assess the primary efficacy endpoint.[7]

Pharmacokinetic Analysis
Methodology: Blood samples will be collected at specified time points during the study to

determine the plasma concentrations of Padsevonil and its metabolites. This will be done

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Preclinical studies have identified CYP3A4 as the main enzyme involved in Padsevonil's
metabolism, with a minor contribution from CYP2C19.[9][10]

Safety and Tolerability Assessment
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Methodology: Safety and tolerability will be monitored through the recording of treatment-

emergent adverse events (TEAEs), clinical laboratory tests (hematology, clinical chemistry, and

urinalysis), vital signs, and electrocardiograms (ECGs) at regular intervals throughout the study.

Data Presentation
Table 1: Baseline Demographics and Clinical
Characteristics

Characteristic Placebo (n=...)
Padsevonil (Low
Dose) (n=...)

Padsevonil (High
Dose) (n=...)

Age (years), mean

(SD)

Gender, n (%)

Epilepsy Duration

(years), mean (SD)

Baseline Seizure

Frequency (per 28

days), median (IQR)

Number of Prior

AEDs, median (IQR)

Table 2: Efficacy Outcomes
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Outcome Placebo (n=...)
Padsevonil
(Low Dose)
(n=...)

Padsevonil
(High Dose)
(n=...)

p-value

Median Percent

Reduction in

Seizure

Frequency

≥50% Responder

Rate, n (%)

Seizure Freedom

Rate, n (%)

Table 3: Summary of Treatment-Emergent Adverse
Events (TEAEs)

Adverse Event Placebo (n=...)
Padsevonil (Low
Dose) (n=...)

Padsevonil (High
Dose) (n=...)

Any TEAE, n (%)

Dizziness, n (%)

Somnolence, n (%)

Fatigue, n (%)

TEAEs leading to

discontinuation, n (%)

Drug-Drug Interaction Profile
Preclinical and clinical studies have characterized the drug-drug interaction profile of

Padsevonil. It is a time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[9]

[10] Padsevonil did not affect the pharmacokinetics of valproate, lamotrigine, levetiracetam, or

oxcarbazepine.[5][9]
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Conclusion
While Padsevonil ultimately did not demonstrate sufficient efficacy in pivotal trials to warrant

regulatory approval, the study of its development provides valuable insights for the design and

conduct of future clinical trials for adjunctive therapies in drug-resistant epilepsy. The dual-

target approach remains a compelling strategy in the ongoing search for more effective

treatments for this challenging patient population.
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[https://www.benchchem.com/product/b609823#adjunctive-therapy-study-design-with-
padsevonil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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